2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid
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Overview
Description
2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methylsulfanyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diketones with amines in the presence of a catalyst can lead to the formation of pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents, such as 2-methylsulfanyl-1,4-dihydropyrimidines and 2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones .
Uniqueness
What sets 2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous .
Properties
CAS No. |
61505-53-1 |
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Molecular Formula |
C19H15NO4S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-methylsulfanyl-1,5-diphenylpyrrole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C19H15NO4S/c1-25-17-15(19(23)24)14(18(21)22)16(12-8-4-2-5-9-12)20(17)13-10-6-3-7-11-13/h2-11H,1H3,(H,21,22)(H,23,24) |
InChI Key |
YRDCFCZNMBRPGM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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